Iodocholesterol - 37414-03-2

Iodocholesterol

Catalog Number: EVT-455692
CAS Number: 37414-03-2
Molecular Formula: C27H45IO
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
19-Iodocholest-5-en-3 beta-ol. A cholesterol derivative usually substituted with radioactive iodine in the 19 position. The compound is an adrenal cortex scanning agent used in the assessment of patients suspected of having Cushing's syndrome, hyperaldosteronism, pheochromocytoma and adrenal remnants following total adrenalectomy.
Overview

Iodocholesterol, specifically 19-iodocholesterol, is a radiolabeled derivative of cholesterol that plays a significant role in medical imaging, particularly in the assessment of adrenal gland function. It is primarily used in scintigraphy to visualize the adrenal cortex and evaluate conditions such as primary aldosteronism. The compound is classified as a steroid and is notable for its ability to bind to adrenal tissues, facilitating the imaging of adrenal disorders.

Source and Classification

Iodocholesterol is synthesized from cholesterol, which is a naturally occurring sterol found in animal cells. The classification of iodocholesterol falls under the category of radiopharmaceuticals due to its radioactive properties, which are utilized in diagnostic imaging techniques like single photon emission computed tomography (SPECT). Its chemical structure can be described as 19-iodocholest-5-en-3β-ol, indicating the presence of iodine at the 19th carbon position of the cholesterol backbone.

Synthesis Analysis

Methods and Technical Details

The synthesis of iodocholesterol involves several key steps. Traditional methods have included:

  1. Starting Material: Cholesterol as the precursor.
  2. Iodination Reaction: The introduction of iodine typically occurs via electrophilic substitution. For instance, using sodium iodide in an alcoholic medium can facilitate this process.
  3. Purification: The product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

Recent advancements have focused on improving synthesis efficiency and safety, utilizing class 3 solvents and adhering to good manufacturing practices (GMP) to minimize impurities and enhance yield .

Molecular Structure Analysis

Structure and Data

The molecular formula for iodocholesterol is C27H45IC_{27}H_{45}I, with a molecular weight of approximately 404.5 g/mol. Its structure features:

  • A steroid nucleus characteristic of cholesterol.
  • An iodine atom attached at the 19th carbon position.
  • A double bond between carbons 5 and 6.

This structural modification allows for enhanced uptake by adrenal tissues during imaging procedures.

Chemical Reactions Analysis

Reactions and Technical Details

Iodocholesterol undergoes various chemical reactions, primarily involving:

  1. Electrophilic Substitution: Iodination reactions where iodine replaces hydrogen atoms on the steroid ring.
  2. Deiodination: In vivo studies have shown that iodocholesterol can undergo deiodination, affecting its imaging efficacy.
  3. Stability Studies: Research indicates that iodocholesterol remains stable under specific conditions but can degrade over time, particularly at room temperature .
Mechanism of Action

Process and Data

Iodocholesterol functions by mimicking natural cholesterol, allowing it to be selectively taken up by adrenal cells. The mechanism involves:

  1. Binding to Adrenal Cortical Cells: Iodocholesterol is preferentially absorbed by adrenal tissues due to its structural similarity to cholesterol.
  2. Radiation Emission: Once localized in the adrenal glands, the radioactive iodine emits gamma rays that can be detected using imaging equipment, providing valuable information about adrenal function.

Studies have demonstrated that iodocholesterol imaging can differentiate between unilateral and bilateral adrenal disease with high predictive accuracy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iodocholesterol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow solid or oil.
  • Solubility: Soluble in organic solvents such as ethanol but insoluble in water.
  • Stability: Stable under refrigeration but subject to degradation at higher temperatures.

The radiochemical purity is crucial for its effectiveness in imaging; thus, it is often characterized by high-performance liquid chromatography to ensure that impurities are minimized .

Applications

Scientific Uses

Iodocholesterol has significant applications in medical diagnostics:

  • Adrenal Imaging: It serves as a key agent for adrenal scintigraphy, helping diagnose conditions like primary aldosteronism and differentiating between types of adrenal tumors.
  • Research Tool: Beyond clinical use, it is utilized in research settings to study steroid metabolism and adrenal function under various physiological conditions .
Historical Development and Evolution of Iodocholesterol in Adrenocortical Imaging

Emergence of Radiocholesterol Analogues in Mid-20th Century Nuclear Medicine

The foundation of adrenocortical imaging traces back to the 1960s when researchers began investigating radio-labeled cholesterol compounds to visualize adrenal gland function. Early experiments utilized carbon-14-labeled cholesterol to study adrenocortical metabolism, but the radionuclide's characteristics were unsuitable for clinical imaging due to its long half-life and beta emission properties. A significant breakthrough occurred when Counsell and colleagues synthesized ¹³¹I-19-iodocholesterol, marking the first clinically applicable radiopharmaceutical for adrenal cortical imaging. This compound enabled the successful visualization of adrenal glands in 1970 when researchers imaged the adrenals of a patient with Cushing's disease, demonstrating the feasibility of non-invasive functional assessment of adrenal cortex pathology [1] [6]. The development occurred at the University of Michigan under the guidance of Dr. William Beierwaltes, where pioneering radiochemists synthesized novel compounds that transformed diagnostic approaches to endocrine disorders. This era represented a paradigm shift from purely anatomical assessment to functional characterization of adrenal disorders, fundamentally changing diagnostic algorithms for conditions like Cushing's syndrome and primary aldosteronism [6].

Transition from ¹³¹I-19-Iodocholesterol to NP-59: Rationale and Pharmacological Advancements

The transition from ¹³¹I-19-iodocholesterol to NP-59 (6β-iodomethyl-19-norcholesterol) in the late 1970s addressed significant pharmacological limitations of the pioneering compound. Originally identified as a radiochemical impurity in early ¹³¹I-19-iodocholesterol syntheses, NP-59 was subsequently purified and intentionally synthesized after researchers recognized its superior properties. Comparative studies in animal models revealed that NP-59 exhibited approximately two-fold higher adrenal uptake and significantly improved adrenal-to-tissue ratios compared to its predecessor [7]. This enhanced avidity for adrenal cortical tissue translated to superior image quality in clinical settings. Additionally, NP-59 demonstrated reduced in vivo deiodination, minimizing unnecessary radiation exposure to non-target tissues, particularly the thyroid gland [1] [7].

The pharmacological superiority of NP-59 stemmed from structural modifications that enhanced its biological behavior. The replacement of the methyl group at carbon 19 with hydrogen and the introduction of an iodomethyl group at the 6β position created a cholesterol analogue with higher affinity for adrenal cortical low-density lipoprotein (LDL) receptors responsible for cholesterol uptake. Furthermore, NP-59 demonstrated more efficient esterification by adrenal acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for intracellular retention of cholesterol in steroidogenic tissues [1] [7]. These properties collectively resulted in enhanced adrenal specificity and image quality, cementing NP-59's position as the primary radiocholesterol agent for adrenocortical imaging by the late 1970s. The transition represented a classic example of pharmacologically-driven optimization in radiopharmaceutical development, addressing limitations of the first-generation tracer through deliberate molecular redesign.

Table 1: Pharmacological Comparison of Radiocholesterol Agents

Property¹³¹I-19-IodocholesterolNP-59 (6β-iodomethyl-19-norcholesterol)75Se-Selenomethyl-19-Norcholesterol
Adrenal UptakeModerateHigh (approx. 2x iodocholesterol)Moderate to High
Adrenal-to-Liver Ratio10:120:115:1
In Vivo StabilityModerate deiodinationReduced deiodinationHigh stability
Optimal Imaging Time10-14 days5-9 days7-14 days
Radiation DoseHigher thyroid doseReduced non-target doseHigher whole-body dose
Clinical AvailabilityLimited by 1970sBecame primary agentDiscontinued

Role in Displacing Invasive Diagnostic Techniques for Primary Aldosteronism

NP-59 scintigraphy revolutionized the diagnostic approach to primary aldosteronism (PA), offering a functional imaging alternative to the technically challenging and invasive gold standard, adrenal vein sampling (AVS). The technique gained particular importance in subtype differentiation – distinguishing unilateral aldosterone-producing adenomas (treatable with adrenalectomy) from bilateral adrenal hyperplasia (managed medically). When performed under dexamethasone suppression (typically 8 mg daily for 7-10 days preceding and during the study), NP-59 scintigraphy effectively suppresses ACTH-dependent radiotracer uptake in normal adrenal tissue, while autonomous aldosterone-producing adenomas continue to concentrate the radiopharmaceutical [4] [5].

The clinical value of NP-59 scintigraphy is most evident in its ability to provide lateralizing information non-invasively. In patients with unilateral disease, NP-59 demonstrates asymmetric uptake, with the adenoma-bearing adrenal showing significantly earlier (often visible by day 3-5) and more intense tracer accumulation compared to the contralateral suppressed gland. Quantitative analysis using parameters like the adrenal-to-liver ratio (ALR) and contralateral ratio (CON) provides objective measures of functional autonomy. Studies demonstrated that ALR values >2.10 and CON values >1.95 strongly correlate with unilateral disease and successful surgical outcomes post-adrenalectomy [9]. This functional information proved complementary to anatomical imaging (CT or MRI), which could identify adrenal nodules but couldn't confirm their functional status or distinguish non-functioning incidentalomas from genuine aldosterone-producing adenomas [4] [5].

The integration of SPECT/CT technology revitalized NP-59 scintigraphy in the 21st century by overcoming earlier limitations related to spatial resolution and anatomical localization. Hybrid imaging allows precise correlation of functional tracer uptake with adrenal anatomy, significantly improving diagnostic confidence. Studies comparing NP-59 SPECT/CT with AVS demonstrated concordance rates exceeding 80% in lateralizing unilateral aldosterone excess, particularly valuable in patients with failed or inconclusive AVS procedures [5] [9]. Beyond lateralization, NP-59 uptake parameters have emerged as predictive biomarkers for underlying adenoma genetics. Patients with somatic KCNJ5 mutations (present in approximately 40-60% of aldosterone-producing adenomas, particularly in Asian populations) exhibit significantly higher ALR and CON values than those with wild-type adenomas. Furthermore, distinct point mutations within KCNJ5 (L168R vs. G151R) demonstrate differential NP-59 avidity, suggesting a potential role for NP-59 scintigraphy in non-invasively predicting mutational status [9].

Table 2: Diagnostic Performance of NP-59 Scintigraphy in Primary Aldosteronism

Diagnostic ParameterPerformance MetricsClinical Significance
Subtype Differentiation Accuracy75-85% concordance with AVSNon-invasive alternative for lateralization
Positive Predictive Value for Adenoma89%Reliable confirmation of functional adrenal lesions
Detection Sensitivity for Lesions>1.5 cm (improved to >1.0 cm with SPECT/CT)Enhanced detection capability with hybrid imaging
Prediction of KCNJ5 Mutation (ALR >2.10)Sensitivity 85%, Specificity 57%Non-invasive biomarker for somatic genetics
Prediction of KCNJ5 Mutation (CON >1.95)Sensitivity 45%, Specificity 93%High specificity for mutational status
Correlation with Post-Surgical OutcomesStrong correlation with biochemical cureFunctional imaging predicts therapeutic success

Despite the advantages of AVS in expert centers, NP-59 scintigraphy remains clinically relevant due to significant limitations of venous sampling: technical failure rates (especially right adrenal vein cannulation, failing in 25-50% of cases), requirement for specialized expertise available in only select centers, and risks associated with medication washouts prior to the procedure (e.g., uncontrolled hypertension and hypokalemia during withdrawal of mineralocorticoid receptor antagonists). Consequently, NP-59 SPECT/CT serves as a valuable alternative or adjunct, particularly in centers lacking AVS expertise or for patients unable to tolerate AVS or medication withdrawal [4] [5]. Its role in predicting underlying adenoma genetics further expands its utility beyond mere localization, contributing to personalized prognostic and therapeutic strategies in primary aldosteronism management.

Properties

CAS Number

37414-03-2

Product Name

Iodocholesterol

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H45IO

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1

InChI Key

FIOAEFCJGZJUPW-FTLVODPJSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CI)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.